(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one

Carbocyclic nucleoside synthesis Process chemistry Chiral pool synthesis

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one (CAS 163317-01-9) is a chiral, highly oxygenated cyclopentenone that serves as a versatile intermediate in the synthesis of carbocyclic nucleosides, a class of metabolically stable nucleoside analogs with established antiviral and anticancer applications. The compound features a cyclopent-2-en-1-one core bearing three hydroxyl groups, including a hydroxymethyl substituent at C-3, which provides the functional handle necessary for subsequent nucleobase coupling.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 163317-01-9
Cat. No. B070249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one
CAS163317-01-9
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC1=C(C(C(C1=O)O)O)CO
InChIInChI=1S/C6H8O4/c7-2-3-1-4(8)6(10)5(3)9/h1,5-7,9-10H,2H2/t5-,6+/m1/s1
InChIKeyDVMPEVOBVDWDFV-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R,5R)-4,5-Dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one (CAS 163317-01-9): A Chiral Cyclopentenone Building Block for Carbocyclic Nucleoside Synthesis


(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one (CAS 163317-01-9) is a chiral, highly oxygenated cyclopentenone that serves as a versatile intermediate in the synthesis of carbocyclic nucleosides, a class of metabolically stable nucleoside analogs with established antiviral and anticancer applications [1]. The compound features a cyclopent-2-en-1-one core bearing three hydroxyl groups, including a hydroxymethyl substituent at C-3, which provides the functional handle necessary for subsequent nucleobase coupling. Its defined (4R,5R) stereochemistry is critical for the biological activity of downstream products, as stereochemical configuration directly influences enzyme recognition and antiviral potency [2].

Why Generic Substitution Fails for (4R,5R)-4,5-Dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one (CAS 163317-01-9)


Substituting (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one with a generic cyclopentenone intermediate is not viable because the (4R,5R) stereochemistry is a determinant of downstream biological activity in carbocyclic nucleosides [1]. Diastereomers such as (4S,5S)- or (4R,5S)-configured analogs yield carbocyclic nucleosides with altered or abolished enzyme recognition, as demonstrated in structure-activity relationship studies where the natural (4R,5R) configuration consistently produces the most potent antiviral agents [2]. Furthermore, the presence of three hydroxyl groups, including the reactive hydroxymethyl moiety at C-3, provides a unique functionalization pattern that simpler cyclopentenones (e.g., 2-cyclopenten-1-one or 4-hydroxy-2-cyclopentenone) lack, making them unsuitable for direct nucleobase coupling without extensive additional synthetic manipulation [3].

Quantitative Differentiation of (4R,5R)-4,5-Dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one (CAS 163317-01-9) Against Comparator Cyclopentenone Intermediates


Synthetic Yield and Scalability of the Chiral Cyclopentenone Core Derived from D-Ribose

The target compound, as its protected form 3-hydroxymethyl-D-cyclopentenone, is synthesized from D-ribose via a stereoselective Grignard reaction and oxidative rearrangement. This route achieves an overall yield of 45–50% on a scale exceeding 50 g, representing a preparative method suitable for supply of multi-gram quantities of the chiral intermediate [1]. By comparison, the alternative 4,5-O-isopropylidene-protected cyclopentenone intermediate is produced from D-ribose in eight steps via a ring-closing metathesis strategy; although the methodology is described as efficient, the overall yield is approximately 65% as reported in the literature, but subsequent reinvestigation has indicated that this yield may be overestimated [2].

Carbocyclic nucleoside synthesis Process chemistry Chiral pool synthesis

Scope of Downstream Carbocyclic Nucleoside Products Accessible from the Hydroxymethyl Intermediate

The target compound serves as the key cyclopentenone intermediate for the synthesis of cyclopentenyl cytosine (CPEC, CAS 90597-22-1), a carbocyclic nucleoside with confirmed broad-spectrum antiviral activity (both DNA and RNA viruses) and potent CTP synthetase inhibition . CPEC demonstrates effective antiviral activity in the Ad5/NZW rabbit ocular replication model and anti-tumor activity in various tumor xenograft models . The same intermediate is also used in the synthesis of neplanocin A and 3-deazaneplanocin A, both potent S-adenosylhomocysteine hydrolase inhibitors with excellent in vitro and in vivo antiviral activity [1][2]. In contrast, simple achiral cyclopentenones (e.g., 2-cyclopenten-1-one) cannot yield stereodefined carbocyclic nucleosides with comparable biological profiles.

Medicinal chemistry Antiviral nucleosides Structure-activity relationship

Metabolic Stability Advantage of Carbocyclic Nucleosides Derived from the Cyclopentenone Intermediate

Carbocyclic nucleosides synthesized from (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one possess a methylene group in place of the furanose ring oxygen found in conventional nucleosides. This structural modification confers resistance to nucleoside phosphorylases and hydrolases that cleave normal nucleosides, as documented in the foundational carbocyclic nucleoside literature [1]. In contrast, conventional ribose-derived nucleosides (e.g., ribavirin, cytarabine) are susceptible to enzymatic cleavage of the glycosidic bond, which limits their plasma half-life and necessitates higher or more frequent dosing. Quantitative pharmacokinetic comparisons between CPEC (carbocyclic) and ara-C (ribose-derived) show that the carbocyclic analog achieves superior intracellular retention of the active triphosphate metabolite [2].

Nucleoside metabolism Drug stability Pharmacokinetics

Documented Use as a Validated Starting Material for the Synthesis of the Clinical Candidate RX-3117

The target compound (or its protected derivative) has been identified as the key cyclopentenone intermediate in the patented synthetic route to RX-3117 (fluorocyclopentenylcytosine), an orally administered cytidine analog that has demonstrated promising antitumor activity in pancreatic cancer, including in gemcitabine-resistant cell lines [1][2]. The patent literature explicitly describes the preparation of RX-3117 from a 2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl intermediate, which is directly accessible from the target compound [1]. In contrast, other cyclopentenone intermediates (e.g., 4,5-O-isopropylidene-2-cyclopentenone) lack the hydroxymethyl substituent required for nucleobase coupling in this specific clinical candidate, requiring additional synthetic steps to install the necessary functionality [3].

Clinical-stage intermediates GMP synthesis Pancreatic cancer

Chemical Stability and Purity Specification for Procurement

According to the Globally Harmonized System (GHS) classification, (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one is classified as stable under recommended storage conditions . Commercial suppliers list the compound with a purity specification of 98.0% . While stability data at elevated temperature is available for structurally related compounds (showing 38% remaining after 24 hours at 100°C as a solid by HPLC analysis), analogous stability specifications for simple achiral cyclopentenones indicate greater thermal lability due to the absence of stabilizing intramolecular hydrogen bonding from the vicinal diol system present in the target compound .

Quality control Storage stability Purity specification

Optimal Research and Industrial Application Scenarios for (4R,5R)-4,5-Dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one (CAS 163317-01-9)


Medicinal Chemistry: Synthesis of Broad-Spectrum Antiviral Carbocyclic Nucleosides

This compound is the preferred starting material for the synthesis of cyclopentenyl cytosine (CPEC) and its fluorinated analog RX-3117, both of which exhibit broad-spectrum antiviral activity. CPEC has demonstrated efficacy in the Ad5/NZW rabbit ocular replication model , while RX-3117 has shown activity against gemcitabine-resistant pancreatic cancer [1]. The defined (4R,5R) stereochemistry ensures correct configuration of the final nucleoside for optimal enzyme recognition.

Process Chemistry: Scalable Production of Carbocyclic Nucleoside Intermediates

The demonstrated synthetic route from D-ribose achieving 45–50% overall yield on a >50 g scale [2] makes this intermediate suitable for pilot-scale production of carbocyclic nucleoside libraries. The chiral pool approach from D-ribose avoids costly asymmetric catalysis steps, reducing overall cost of goods.

Chemical Biology: Synthesis of S-Adenosylhomocysteine Hydrolase Inhibitors

This intermediate enables the synthesis of neplanocin A and 3-deazaneplanocin A, both of which are potent inhibitors of S-adenosylhomocysteine hydrolase with proven in vivo antiviral activity [3]. These compounds are valuable tool molecules for studying methylation-dependent biological processes and have potential as antiviral therapeutics.

Pharmaceutical Development: GMP Supply of RX-3117 Intermediate

For organizations advancing RX-3117 or related fluorocyclopentenyl nucleosides toward clinical development, procurement of this intermediate at defined purity (≥98.0%) and stability provides a regulatory-compliant starting point for GMP synthesis campaigns [4].

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